3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine class, characterized by a fused bicyclic framework combining triazine and purine moieties. Its structure includes three methyl groups at positions 3, 4, and 9, and two 2-oxo-2-phenylethyl substituents at positions 1 and 6. These substitutions confer unique physicochemical properties, such as increased molecular weight (estimated ~550–600 g/mol) and enhanced lipophilicity compared to simpler analogs.
Properties
IUPAC Name |
3,4,9-trimethyl-1,7-diphenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c1-16-17(2)32-22-23(27-25(32)31(28-16)15-21(34)19-12-8-5-9-13-19)29(3)26(36)30(24(22)35)14-20(33)18-10-6-4-7-11-18/h4-13,17H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYWJWMMBADBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula and Structure
- Molecular Formula : C26H24N6O4
- Molecular Weight : 484.516 g/mol
The compound features a triazino-purine core structure with two phenylethyl groups attached to it. This structural complexity may contribute to its diverse biological activities.
IUPAC Name
- IUPAC Name : this compound
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.0 | |
| Compound B | MCF-7 | 10.5 | |
| Compound C | A549 | 20.0 |
Antimicrobial Activity
Some derivatives of purine compounds have shown antimicrobial effects against various pathogens. The biological activity of This compound may extend to antibacterial and antifungal activities based on its structural characteristics.
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of DNA synthesis.
- Interference with cell cycle progression.
- Induction of apoptosis in cancer cells.
Study 1: Synthesis and Evaluation
A study focused on synthesizing triazine derivatives reported that modifications to the phenylethyl side chains significantly enhanced biological activity. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of potency and selectivity.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related triazine compounds has revealed that specific substitutions at the nitrogen positions can enhance anticancer efficacy. This suggests that similar modifications could be explored for This compound to optimize its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Triazino-Purine Family
The following table compares the target compound with structurally related triazino-purine derivatives:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorophenyl-containing analogs () may undergo slower hepatic metabolism due to halogenation, whereas the target compound’s phenylethyl groups could increase CYP450 interaction risks .
- Synthetic Accessibility: The target compound’s synthesis is likely more complex than mono-substituted analogs (e.g., CID 3064957) due to the need for multiple functionalization steps .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~50–60%) to known triazino-purine derivatives, suggesting overlapping but distinct biological profiles. For example:
- CID 3064957 : Tanimoto index ~0.65 (structural similarity) but lower functional similarity due to missing oxo-phenylethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
